molecular formula C8H13NO2 B1429142 4-(Methoxymethyl)oxane-4-carbonitrile CAS No. 1268154-09-1

4-(Methoxymethyl)oxane-4-carbonitrile

Cat. No. B1429142
M. Wt: 155.19 g/mol
InChI Key: SNBIDSKNHGWDCS-UHFFFAOYSA-N
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Description

“4-(Methoxymethyl)oxane-4-carbonitrile” is a chemical compound with the CAS number 1268154-09-1 . Its molecular formula is C8H13NO2 and it has a molecular weight of 155.20 .


Molecular Structure Analysis

The molecular structure of “4-(Methoxymethyl)oxane-4-carbonitrile” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxymethyl)oxane-4-carbonitrile” are not fully available. The molecular formula is C8H13NO2 and the molecular weight is 155.20 .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its nitro-substituted versions, have been synthesized and analyzed. These compounds' structural features were studied through IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. Fluorescence spectra showed the effects of substituents on emission spectra in different solvents. X-ray diffraction methods further confirmed the structures of some derivatives (Cetina et al., 2010).

Quantum Chemical Analysis

Quantum chemical calculations have been performed on 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile to understand its geometric parameters, vibrational wavenumbers, and nuclear magnetic resonance (NMR) chemical shifts. These studies provide insights into the compound's structural and electronic properties, including donor-acceptor group effects, conformational analysis, and nonlinear optical properties (Gümüş et al., 2014).

Optical and Photoelectrical Properties

Investigations into the optical and photoelectrical properties of certain derivatives have highlighted their potential in materials science. For instance, the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized and analyzed for its electronic absorption spectra, showing good agreement with theoretical predictions and indicating its potential for optoelectronic applications (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-(methoxymethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBIDSKNHGWDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)oxane-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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